molecular formula C9H7BrF3NO2 B3121175 Ethyl 2-bromo-6-(trifluoromethyl)nicotinate CAS No. 280567-79-5

Ethyl 2-bromo-6-(trifluoromethyl)nicotinate

Cat. No.: B3121175
CAS No.: 280567-79-5
M. Wt: 298.06 g/mol
InChI Key: QGHPXLHEDFBKQA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-(trifluoromethyl)nicotinate (CAS 280567-79-5) is a high-value nicotinic acid derivative that serves as a critical synthetic intermediate in medicinal chemistry and agrochemical development. This compound, with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.06 g/mol, features a reactive bromo substituent and a trifluoromethyl group on its pyridine ring, making it a versatile building block for nucleophilic substitution reactions and further functionalization . Its primary research value lies in its application as a key precursor for the synthesis of more complex, biologically active molecules. Pyridine-based compounds derived from this scaffold are extensively investigated for their potential as intermediates for pharmaceutical or agricultural end-products . Specifically, nicotinamide derivatives built on similar trifluoromethylnicotinate scaffolds have been developed into novel herbicidal compositions with excellent activity against a broad spectrum of weeds while maintaining high safety for crops like wheat and corn . Furthermore, research on closely related 2-amino-6-(trifluoromethyl)nicotinic acid derivatives has demonstrated significant potential in antiviral drug discovery, with several compounds exhibiting inhibitory activity against HIV-1 Reverse Transcriptase-associated RNase H function and viral replication in cell-based assays . The presence of the bromine atom allows for facile cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and influences the pharmacokinetic properties of resulting compounds, making this reagent particularly valuable for constructing candidate molecules in early-stage drug and agrochemical discovery programs. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHPXLHEDFBKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted nicotinates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 2-bromo-6-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Positional Isomers: Ethyl 2-bromo-5-(trifluoromethyl)nicotinate

  • Structure : Bromine (position 2), trifluoromethyl (position 5), ethyl ester (position 3).
  • This isomer (CAS 1227571-76-7) is commercially available (95% purity) and has a molecular weight of 298.06 g/mol .
  • Applications : Positional isomerism may affect binding affinity in drug targets. For instance, the 5-trifluoromethyl analog could exhibit distinct metabolic stability compared to the 6-substituted compound.

Dihalogenated Derivative: Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate

  • Structure : Bromine (position 5), chlorine (position 6), trifluoromethyl (position 2), ethyl ester (position 3).
  • Key Differences: The addition of chlorine at position 6 (CAS 1672655-82-1, molecular formula C₉H₆BrClF₃NO₂) introduces a second halogen, enhancing reactivity for sequential substitutions. Chlorine’s smaller size and higher electronegativity may favor SNAr reactions over bromine .
  • Applications : Dual halogenation expands utility in synthesizing polysubstituted aromatics, such as kinase inhibitors.

Non-Halogenated Analog: Ethyl 6-(trifluoromethyl)nicotinate

  • Structure : Trifluoromethyl (position 6), ethyl ester (position 3); lacks bromine at position 2.
  • Applications: Primarily serves as a building block for non-halogenated intermediates or in studies exploring trifluoromethyl effects on pharmacokinetics.

Hydroxy-Substituted Analog: Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate

  • Structure : Hydroxy group (position 2), trifluoromethyl (position 6), ethyl ester (position 3).
  • Key Differences : The hydroxy group (CAS MFCD11975806) reduces electrophilicity compared to bromine, making it less reactive in substitutions but suitable for hydrogen bonding in drug-receptor interactions .
  • Applications: Potential use in prodrugs or as a chelating agent in metalloenzyme inhibitors.

Functionalized Derivative: Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate

  • Structure : Thiourea (position 5), methyl (position 6), trifluoromethyl (position 2), ethyl ester (position 3).
  • The methyl group at position 6 may sterically hinder interactions compared to trifluoromethyl .
  • Applications : Likely explored in antimicrobial or anticancer agents due to thiourea’s role in disrupting protein synthesis.

Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Source
Ethyl 2-bromo-6-(trifluoromethyl)nicotinate Not explicitly provided C₉H₇BrF₃NO₂ 298.06 (estimated) Br (2), CF₃ (6), COOEt (3) N/A
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate 1227571-76-7 C₉H₇BrF₃NO₂ 298.06 Br (2), CF₃ (5), COOEt (3) 95%
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate 1672655-82-1 C₉H₆BrClF₃NO₂ 334.51 Br (5), Cl (6), CF₃ (2), COOEt (3) N/A
Ethyl 6-(trifluoromethyl)nicotinate Not provided C₉H₈F₃NO₂ 219.16 CF₃ (6), COOEt (3) 97%
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate MFCD11975806 C₉H₈F₃NO₃ 235.16 OH (2), CF₃ (6), COOEt (3) N/A
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate 651292-55-6 C₁₁H₁₁F₃N₂O₂S 292.28 SC(NH₂) (5), CH₃ (6), CF₃ (2), COOEt (3) N/A

Biological Activity

Ethyl 2-bromo-6-(trifluoromethyl)nicotinate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

This compound contains a bromine atom and a trifluoromethyl group attached to a nicotinic acid derivative structure. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and agrochemical development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The presence of bromine and trifluoromethyl groups increases the compound's binding affinity to various enzymes and receptors, modulating their activity.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active nicotinic acid derivatives that interact with biological pathways, potentially influencing processes such as inflammation and cell signaling.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, including:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.25
Pseudomonas aeruginosa12.5
Bacillus subtilis6.25

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
Ehrlich’s ascites carcinoma10.0
Dalton’s lymphoma ascites15.0

These results indicate promising therapeutic potential, warranting further investigation into its mechanisms of action against cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles (e.g., amines).
  • Reduction Reactions : The ester group can be reduced to form alcohol derivatives using lithium aluminum hydride.
  • Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or other derivatives.

Comparison with Similar Compounds

A comparison with similar compounds highlights the unique features of this compound:

Compound Name Unique Features
Mthis compoundLower binding affinity due to methyl group
Ethyl 6-bromo-2-(trifluoromethyl)nicotinateDifferent pharmacokinetic properties
Methyl 6-bromo-2-chloronicotinateReduced biological activity compared to ethyl variant

The ethyl ester variant exhibits distinct pharmacokinetic properties that may enhance its applicability in drug development.

Case Studies and Research Findings

Several studies have focused on the biological activities associated with this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
  • Cytotoxic Effects : Research on cancer cell lines revealed significant cytotoxicity, indicating possible applications in oncology .
  • Inflammatory Response Modulation : Preliminary studies suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-bromo-6-(trifluoromethyl)nicotinate, and what factors influence yield optimization?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-bromo-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions . Alternative routes involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling using brominated precursors and boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid) . Key factors for yield optimization include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
  • Temperature control : Reflux conditions (~80–100°C) improve esterification kinetics.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cross-coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

  • Methodological Answer : A combination of ¹H/¹³C NMR , LC-MS , and FT-IR is critical for unambiguous characterization:
  • ¹H NMR : Identifies protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl and bromine), with splitting patterns resolving positional isomers .
  • LC-MS : Confirms molecular weight (m/z ~297 [M+H]⁺) and detects impurities (e.g., unreacted nicotinic acid derivatives) .
  • FT-IR : Validates ester carbonyl stretches (~1720 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
    Table 1 : Key Spectral Signatures
TechniqueKey Peaks/PurposeReference
¹H NMRδ 8.5–9.0 ppm (pyridine protons)
LC-MSm/z 297.0 [M+H]⁺ (molecular ion confirmation)
FT-IR1720 cm⁻¹ (C=O stretch)

Advanced Research Questions

Q. How does the bromine substituent at position 2 influence the compound’s reactivity in cross-coupling reactions compared to other halogenated analogs?

  • Methodological Answer : The bromine atom at position 2 enhances reactivity in palladium-mediated cross-coupling due to its moderate leaving-group ability (vs. chlorine) and lower steric hindrance (vs. iodine). For example:
  • Suzuki-Miyaura Coupling : Bromine facilitates efficient coupling with boronic acids (e.g., aryl/heteroaryl boronic acids), yielding biaryl derivatives .
  • Buchwald-Hartwig Amination : Bromine enables C-N bond formation with amines, critical for generating pharmacologically active intermediates .
    Comparison with Analogs :
  • Chlorine analogs : Lower reactivity requires harsher conditions (e.g., higher temperatures).
  • Iodine analogs : Higher cost and steric bulk limit scalability .

Q. What strategies can resolve contradictions between computational predictions and experimental observations regarding the compound’s biological activity?

  • Methodological Answer : Discrepancies often arise from solvation effects or target flexibility unaccounted for in docking studies. Mitigation strategies include:

Enhanced Sampling MD Simulations : Capture conformational changes in biological targets (e.g., enzyme active sites) .

Free-Energy Perturbation (FEP) : Quantifies binding affinity differences between predicted and observed poses .

In Vitro Validation : Enzymatic assays (e.g., IC₅₀ measurements for kinase inhibition) validate computational hits .
Case Study : A 2024 study reconciled discrepancies in antiviral activity predictions by incorporating explicit water molecules in docking simulations, aligning with experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted biological applications?

  • Methodological Answer : SAR optimization involves systematic substitution at key positions:
  • Position 2 (Br) : Replacement with -CN or -CF₃ alters steric/electronic profiles, affecting target binding .
  • Position 6 (CF₃) : Fluorine substitution (e.g., -OCF₃) modulates lipophilicity and metabolic stability .
    Table 2 : SAR Trends for Anticancer Activity
DerivativeIC₅₀ (μM)Key ModificationReference
Ethyl 2-Br-6-CF₃-nicotinate1.2Baseline
Ethyl 2-CN-6-CF₃-nicotinate0.8Enhanced H-bonding
Ethyl 2-I-6-CF₃-nicotinate2.5Reduced reactivity

Q. What are the key challenges in scaling up laboratory-scale synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Scalability issues include:
  • Purification Complexity : High-resolution column chromatography is impractical industrially. Solution : Switch to continuous crystallization or distillation .
  • Catalyst Cost : Palladium catalysts are expensive. Solution : Use ligand-free Pd/C or recover catalysts via nanofiltration .
  • Byproduct Formation : Hydrolysis of the ester group under acidic conditions. Solution : Optimize pH (4.5–5.5) during workup .

Contradiction Analysis in Existing Data

Q. Why do some studies report conflicting bioactivity data for this compound derivatives?

  • Methodological Answer : Variations arise from:
  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or serum content affect compound uptake .
  • Purity Levels : Impurities >5% (e.g., unreacted brominated precursors) skew dose-response curves .
  • Structural Degradation : Hydrolysis of the ester group in aqueous buffers generates inactive carboxylic acids .
    Resolution : Standardize assays using LC-MS-verified compounds and control hydrolysis via buffered solutions (pH 7.4) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
    Note : The compound’s bromine and trifluoromethyl groups necessitate disposal via halogen-specific waste protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-6-(trifluoromethyl)nicotinate
Reactant of Route 2
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Ethyl 2-bromo-6-(trifluoromethyl)nicotinate

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